molecular formula C14H14O2S B12598253 2-(Methanesulfonyl)-4'-methyl-1,1'-biphenyl CAS No. 632339-04-9

2-(Methanesulfonyl)-4'-methyl-1,1'-biphenyl

Cat. No.: B12598253
CAS No.: 632339-04-9
M. Wt: 246.33 g/mol
InChI Key: DHPHOHKKJZFVDN-UHFFFAOYSA-N
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Description

2-(Methanesulfonyl)-4’-methyl-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a methanesulfonyl group attached to one of the phenyl rings and a methyl group attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methanesulfonyl)-4’-methyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of 2-(Methanesulfonyl)-4’-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methanesulfonyl)-4’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the methanesulfonyl group can yield sulfides.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Methanesulfonyl)-4’-methyl-1,1’-biphenyl has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-(Methanesulfonyl)-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methanesulfonyl)-4’-methyl-1,1’-biphenyl is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both a methanesulfonyl group and a methyl group on the biphenyl scaffold allows for a wide range of chemical modifications and functionalizations, making it a versatile compound in various research and industrial contexts.

Properties

CAS No.

632339-04-9

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

1-(4-methylphenyl)-2-methylsulfonylbenzene

InChI

InChI=1S/C14H14O2S/c1-11-7-9-12(10-8-11)13-5-3-4-6-14(13)17(2,15)16/h3-10H,1-2H3

InChI Key

DHPHOHKKJZFVDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)C

Origin of Product

United States

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